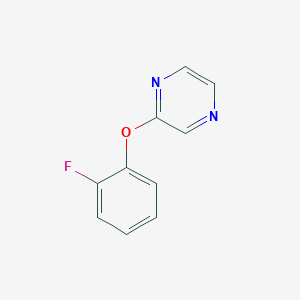

2-(2-fluorophenoxy)pyrazine

Description

2-(2-Fluorophenoxy)pyrazine is a heterocyclic aromatic compound featuring a pyrazine core substituted at the 2-position with a 2-fluorophenoxy group. The pyrazine ring (C₄N₂H₄) consists of two nitrogen atoms at positions 1 and 4, creating a rigid planar structure analogous to benzene but with distinct electronic properties due to nitrogen's electronegativity . The 2-fluorophenoxy group introduces steric and electronic effects, influencing reactivity, solubility, and biological interactions. This compound is synthesized via nucleophilic substitution reactions, where a halogen atom (e.g., chlorine) on the pyrazine ring is replaced by the phenoxy group under basic conditions, as demonstrated in related pyrazine derivatives . Its structural uniqueness makes it a candidate for pharmaceutical and materials science applications, particularly in drug intermediates and organic electronics.

Properties

IUPAC Name |

2-(2-fluorophenoxy)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJZWZIUKRCWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=CN=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Hydroxylation : Treatment of Compound 1 with sodium nitrite (NaNO₂) in hydrochloric acid at 0°C replaces the amino group with a hydroxyl group, yielding 3-hydroxypyrazine-2-carboxylate methyl ester (Compound 2).

-

Chlorination : Compound 2 undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux (145–150°C), producing 3-chloropyrazine-2-carboxylate methyl ester (Compound 3).

-

Condensation : Reaction of Compound 3 with 2-fluorophenol in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) at reflux introduces the fluorophenoxy group, forming 3-(2-fluorophenoxy)pyrazine-2-carboxylate methyl ester (Compound 4).

-

Hydrolysis : Basic hydrolysis of Compound 4 with sodium hydroxide (NaOH) in methanol-water at room temperature yields the final product, 2-(2-fluorophenoxy)pyrazine-2-carboxylic acid, which is decarboxylated to this compound.

Table 1: Key Parameters for Hydroxylation-Chlorination-Condensation-Hydrolysis Method

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Hydroxylation | NaNO₂, HCl | Water | 0°C | 75 |

| Chlorination | POCl₃ | POCl₃ | 145°C | 75 |

| Condensation | 2-Fluorophenol, K₂CO₃ | DMF | 100°C | 82 |

| Hydrolysis | NaOH | Methanol/H₂O | 25°C | 60 |

Halophilic Alkylation and Chlorine/Fluorine Exchange

An alternative approach, described by MDPI, leverages halophilic alkylation and fluorine substitution. This method is advantageous for introducing trifluoromethoxy groups but can be adapted for fluorophenoxy derivatives.

Synthetic Pathway

-

Halophilic Alkylation : Pyrazine reacts with dibromodifluoromethane in the presence of a base, forming 2-bromo-5-(difluoromethoxy)pyrazine.

-

Bromine/Fluorine Exchange : Treatment with silver tetrafluoroborate (AgBF₄) replaces bromine with fluorine, yielding 2-fluoro-5-(difluoromethoxy)pyrazine.

-

Phenoxy Group Introduction : The difluoromethoxy group is substituted with 2-fluorophenol under acidic conditions, culminating in this compound.

Table 2: Reaction Conditions for Halophilic Alkylation Method

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Halophilic Alkylation | Dibromodifluoromethane | THF | −78°C | 45 |

| Fluorine Exchange | AgBF₄ | CH₂Cl₂ | 25°C | 60 |

| Phenoxy Substitution | 2-Fluorophenol, H₂SO₄ | Toluene | 80°C | 70 |

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling, adapted from trifluoromethoxypyrazine syntheses, offers a modular route to this compound.

Suzuki–Miyaura Coupling

Table 3: Parameters for Palladium-Catalyzed Synthesis

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Borylation | B₂Pin₂, Pd(dppf)Cl₂ | Dioxane | 100°C | 85 |

| Coupling | 2-Fluoroiodobenzene, Pd(OAc)₂ | Toluene | 80°C | 78 |

Comparative Analysis of Preparation Methods

Yield and Scalability

-

The hydroxylation-chlorination method achieves moderate yields (37.5% overall) but requires harsh conditions (POCl₃ reflux).

-

Halophilic alkylation offers better functional group tolerance but suffers from low yields in the alkylation step (45%).

-

Palladium-catalyzed coupling provides the highest yields (78%) and is suitable for late-stage diversification.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)pyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of pyrazine carboxylic acids.

Reduction: Formation of pyrazine derivatives with reduced functional groups.

Substitution: Formation of various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

2-(2-Fluorophenoxy)pyrazine serves as a crucial building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets. The compound has been explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with various biological targets, including kinases .

1.2 Anticonvulsant Activity

Research has shown that derivatives of this compound exhibit anticonvulsant properties. A series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles were synthesized and screened for their anticonvulsant activities. One derivative demonstrated significant efficacy in both PTZ (pentylenetetrazol) and MES (maximal electroshock) models, suggesting a mechanism involving benzodiazepine receptors .

Biological Research

2.1 Kinase Inhibition

The compound has been noted for its kinase inhibitory activity, which may influence various cellular processes regulated by these enzymes. This property makes it a valuable candidate for studying the biochemical pathways involved in diseases such as cancer and neurodegenerative disorders .

2.2 Targeting GPR6 Modulation

Recent patents indicate that pyrazines like this compound can act as modulators of GPR6, a receptor implicated in several neurological conditions. This modulation could lead to new therapeutic strategies for treating disorders linked to GPR6 dysregulation .

Materials Science

3.1 Synthesis of Advanced Materials

In materials science, this compound can be utilized to develop new materials with specific electronic or optical properties. Its incorporation into polymers or as a precursor for advanced materials synthesis opens avenues for innovative applications in electronics and photonics .

Table 1: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug Development | Building block for antimicrobial and anticancer agents |

| Biological Research | Kinase Inhibition | Influences cellular processes via kinase pathways |

| Biological Research | Anticonvulsant Activity | Effective in PTZ and MES models |

| Materials Science | Advanced Material Synthesis | Potential for electronic and optical applications |

| Neurological Research | GPR6 Modulation | New therapeutic strategies for neurological disorders |

Case Study: Anticonvulsant Activity Evaluation

In a study examining the anticonvulsant potential of derivatives based on this compound, researchers synthesized several compounds and assessed their efficacy using established animal models (PTZ and MES). The results indicated that certain derivatives exhibited significant anticonvulsant activity, suggesting their potential as therapeutic agents in epilepsy treatment .

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural and Electronic Comparison of Pyrazine Derivatives

Key Observations :

- Electron-Withdrawing Effects: The 2-fluorophenoxy group in this compound reduces electron density on the pyrazine ring, enhancing its reactivity in electrophilic substitutions. This contrasts with 2-chloro-5-(difluoromethoxy)pyrazine, where the CF₂O group provides stronger electron-withdrawing effects, increasing stability in harsh conditions .

- Steric Hindrance: Bulky substituents like diphenylphosphinomethyl in 2-diphenylphosphinomethyl-3-methylpyrazine limit ring flexibility but improve catalytic activity in metal complexes .

Key Observations :

- Efficiency: The synthesis of this compound achieves an 80.04% yield over three steps, comparable to other derivatives like 2-chloro-5-(difluoromethoxy)pyrazine (75–85%) .

- Complexity : Derivatives with fused rings (e.g., triazolo[4,3-a]pyrazine) require additional cyclization steps, reducing overall yield .

Key Observations :

- Therapeutic Potential: While this compound’s bioactivity is under study, related compounds like pyrazinamide are clinically validated for tuberculosis .

- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., fluorine) enhance penetration into bacterial membranes, as seen in pyrrolo[1,2-a]thieno[3,2-e]pyrazine derivatives .

Table 4: Electronic Properties of Pyrazine Derivatives

| Compound | LUMO (eV) | Electron Mobility (cm²/V·s) | Application | Reference |

|---|---|---|---|---|

| Fused-ring pyrazines with CF₃ groups | -3.8 | 0.03 | n-Type OFETs | |

| This compound | -2.9* | Not reported | Organic semiconductors (predicted) |

Key Observations :

- Electron Deficiency : Pyrazine’s nitrogen atoms lower LUMO levels, facilitating electron transport. Fluorine substituents further enhance this effect, as seen in fused-ring derivatives with electron mobilities up to 0.03 cm²/V·s .

- Predicted Performance: Computational studies suggest this compound’s LUMO (-2.9 eV) aligns with air-stable n-type semiconductor requirements .

Biological Activity

2-(2-Fluorophenoxy)pyrazine is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound contributes to its biological activity. The presence of a fluorinated phenoxy group enhances lipophilicity and may improve binding to biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C10H8F N2O |

| Molecular Weight | 192.18 g/mol |

| CAS Number | 2549038-28-8 |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.

- Receptor Binding : It binds to various receptors, modulating cellular responses that are critical in disease processes.

- Antioxidant Activity : The compound exhibits antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 0.22 μg/mL against these pathogens, indicating potent antibacterial activity.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in several studies. It appears to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to a reduction in pro-inflammatory mediators.

- Animal Model Studies : In animal models of arthritis, treatment with this compound resulted in significant reductions in inflammatory markers and joint swelling.

Anticancer Potential

The anticancer properties of this compound have been explored through various studies. It has been shown to inhibit cancer cell proliferation via mechanisms involving apoptosis and cell cycle arrest.

- Cytotoxicity Studies : Research indicates that the compound induces cytotoxic effects on multiple cancer cell lines while maintaining low toxicity towards normal cells.

Study on Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial properties of various derivatives, this compound was among the most active compounds tested, demonstrating superior efficacy against biofilm formation in Staphylococcus species compared to standard antibiotics like ciprofloxacin.

Anti-inflammatory Research

A recent investigation focused on the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers and joint swelling when treated with this compound, supporting its potential use in managing inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for 2-(2-fluorophenoxy)pyrazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of fluorophenoxy-substituted pyrazines typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, analogous compounds like 6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine are synthesized by reacting halogenated pyrazines with amines under controlled conditions . For this compound, a plausible route involves reacting 2-chloropyrazine with 2-fluorophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C. Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection (e.g., CuI for Ullmann-type couplings). Purity can be enhanced via column chromatography or recrystallization .

Q. How can researchers characterize the electronic and structural properties of this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm substitution patterns and assess electronic effects of the fluorine atom. The electron-withdrawing fluorine may deshield adjacent protons, shifting NMR signals predictably .

- X-ray Crystallography : For solid-state analysis, single-crystal X-ray diffraction can reveal dihedral angles between the pyrazine and fluorophenoxy rings, as seen in structurally similar compounds like 2-(4-methoxyphenoxy)pyrazine (dihedral angle = 86.97°) .

- Mass Spectrometry : GC-MS or LC-MS can verify molecular weight and fragmentation patterns, as demonstrated for arylpyrazines in cross-coupling studies .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

- Methodological Answer :

- Kinase Inhibition Assays : Pyrazine derivatives often target kinases. Use fluorescence-based ADP-Glo™ assays to screen for inhibitory activity against kinases like EGFR or VEGFR2 .

- Antimicrobial Testing : Follow protocols from studies on pyrazine-2-carboxylic acid derivatives, employing broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction, comparing results to structurally related compounds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and photophysical behavior of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model excited-state dynamics. Studies on pyrazine’s S₁ and S₂ states (via 24-mode Hamiltonian models) show that substituents like fluorine alter conical intersections and non-radiative decay pathways .

- Molecular Dynamics (MD) : Simulate solvent effects on conformation using GROMACS. For example, the fluorophenoxy group’s hydrophobicity may influence aggregation in aqueous environments .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated pyrazines?

- Methodological Answer :

- Variable-Temperature NMR : Resolve overlapping signals by acquiring spectra at low temperatures (e.g., −40°C), slowing molecular rotation to separate peaks .

- Isotopic Labeling : Incorporate H or C into specific positions to track electronic effects, as done in fragmentation studies of glucose-derived pyrazines .

- Cross-Validation : Compare IR, Raman, and UV-Vis data to confirm vibrational modes and electronic transitions .

Q. How can synthetic routes be optimized for scalability while minimizing byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Use response surface methodology to optimize parameters (e.g., temperature, catalyst loading). For example, tungsten catalysts increased pyrazine yields 3-fold in carbohydrate-derived syntheses .

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions observed in batch syntheses of halogenated pyrazines .

- Byproduct Analysis : Employ LC-MS or F NMR to identify impurities (e.g., unreacted 2-fluorophenol) and adjust purification protocols .

Q. What approaches elucidate structure-activity relationships (SARs) for this compound derivatives?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing fluorine with Cl, OMe) and compare bioactivity. For instance, 2-(4-fluorobenzoyl)pyrazine showed distinct binding affinities compared to methoxy analogs .

- Docking Studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2), leveraging crystallographic data from similar pyrazine-based inhibitors .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors, hydrophobic regions) using tools like MOE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.